2-Chloro-1,4-dimethoxybenzene
Description
Molecular Geometry and Bonding Characteristics
The molecular structure of this compound exhibits a planar benzene ring system with substituents positioned at the 1,2,4-positions, creating a specific geometric arrangement that influences both its physical properties and chemical reactivity. The compound possesses a molecular weight of 172.61 grams per mole and demonstrates characteristic aromatic bonding patterns typical of substituted benzene derivatives. The molecular geometry can be described through its Simplified Molecular Input Line Entry System representation as COC1=CC(=C(C=C1)OC)Cl, which illustrates the connectivity pattern where two methoxy groups occupy para positions relative to each other, while the chlorine atom is positioned ortho to one methoxy group.
The three-dimensional molecular configuration reveals that the methoxy groups maintain near-planar orientations relative to the aromatic ring system, similar to observations in related halogenated dimethoxybenzene compounds where methoxy substituents typically exhibit dihedral angles of approximately 8-9 degrees from the ring plane. This geometric arrangement is stabilized by the electron-donating nature of the methoxy groups, which participate in resonance interactions with the aromatic π-system. The chlorine substituent, being an electron-withdrawing group, creates an electronic asymmetry within the molecule that affects both the charge distribution and the overall molecular dipole moment.
Crystallographic studies of related compounds provide insights into the bonding characteristics and intermolecular interactions that influence the solid-state structure of this compound. The benzene ring maintains its characteristic bond lengths and angles, with carbon-carbon distances typically ranging between 1.38-1.42 Angstroms and bond angles close to 120 degrees. The carbon-oxygen bonds in the methoxy groups exhibit typical single bond characteristics with lengths around 1.36 Angstroms, while the carbon-chlorine bond demonstrates the expected longer bond distance of approximately 1.74 Angstroms due to the larger atomic radius of chlorine.
Electronic Configuration and Aromaticity Considerations
The electronic structure of this compound maintains the fundamental aromatic character of the benzene ring while exhibiting modified electron density distribution due to the presence of both electron-donating methoxy groups and the electron-withdrawing chlorine substituent. The aromatic system contains six π-electrons distributed across the benzene ring in accordance with Hückel's rule, ensuring the preservation of aromatic stability despite the presence of substituents. The methoxy groups contribute electron density to the aromatic system through resonance donation, while the chlorine atom exhibits both inductive electron withdrawal and weak π-donation through its lone pairs.
Computational studies using density functional theory methods have revealed important insights into the electronic configuration and frontier molecular orbital characteristics of chlorinated dimethoxybenzene compounds. The highest occupied molecular orbital primarily localizes on the electron-rich regions of the molecule, particularly around the methoxy-substituted carbons and the aromatic ring system. Conversely, the lowest unoccupied molecular orbital shows significant contribution from the chlorine-substituted region, indicating the electron-accepting character of this substituent and its role in intramolecular charge transfer processes.
The aromaticity of this compound can be quantified through various aromatic indices and magnetic criteria. Nuclear magnetic resonance chemical shift patterns provide experimental evidence for maintained aromatic character, with proton chemical shifts appearing in the typical aromatic region between 6.5-7.5 parts per million. The preservation of aromatic character is further supported by the compound's stability toward electrophilic substitution reactions and its resistance to hydrogenation under mild conditions, both characteristic behaviors of aromatic systems.
Electronic configuration analysis reveals that the substituent pattern creates a moderate dipole moment within the molecule due to the asymmetric distribution of electron-donating and electron-withdrawing groups. This electronic asymmetry influences both the molecular recognition properties and the intermolecular interaction patterns observed in crystalline phases. The electron density mapping shows enhanced electron density at the methoxy-substituted positions and reduced density near the chlorine substituent, creating distinct electrostatic potential regions that govern molecular association behaviors.
Comparative Analysis with Ortho/Meta/Para Isomers
The structural comparison between this compound and its positional isomers reveals significant differences in molecular properties arising from the varied spatial arrangements of the chlorine and methoxy substituents. The three primary isomers include 4-chloro-1,2-dimethoxybenzene (ortho-dimethoxy arrangement), 2-chloro-1,3-dimethoxybenzene (meta-dimethoxy arrangement), and the target compound this compound (para-dimethoxy arrangement). Each isomer exhibits distinct molecular geometries, electronic distributions, and physical properties that reflect the influence of substituent positioning on molecular behavior.
The following table presents comparative molecular data for the three chlorodimethoxybenzene isomers:
| Property | This compound | 4-Chloro-1,2-dimethoxybenzene | 2-Chloro-1,3-dimethoxybenzene |
|---|---|---|---|
| CAS Number | 2100-42-7 | 16766-27-1 | 7051-15-2 |
| Molecular Weight | 172.61 g/mol | 172.61 g/mol | 172.61 g/mol |
| InChI Key | QMXZSRVFIWACJH-UHFFFAOYSA-N | RXJCXGJKJZARAW-UHFFFAOYSA-N | UZVLJTGFCKYUBF-UHFFFAOYSA-N |
| Boiling Point | 231-234°C | Not specified | 233.72°C |
| Density | 1.21 g/cm³ | Not specified | 1.155 g/cm³ |
| Refractive Index | 1.547 | Not specified | 1.508 |
The para-substituted compound (this compound) demonstrates the highest degree of molecular symmetry among the three isomers, with the two methoxy groups positioned directly opposite each other on the benzene ring. This arrangement results in maximized resonance stabilization between the electron-donating methoxy groups and optimized electronic delocalization throughout the aromatic system. The ortho-substituted isomer (4-chloro-1,2-dimethoxybenzene) exhibits adjacent methoxy groups that may experience steric interactions and cooperative electronic effects, while the meta-substituted isomer (2-chloro-1,3-dimethoxybenzene) shows intermediate electronic properties with reduced conjugative interactions between the methoxy substituents.
Physical property comparisons reveal that the para-substituted isomer generally exhibits higher boiling points and different solubility characteristics compared to its ortho and meta counterparts. The enhanced molecular symmetry in the para isomer contributes to more efficient crystal packing arrangements and stronger intermolecular interactions in the solid state. Computational studies on related chlorinated dimethoxybenzene systems have demonstrated that the para-substituted compounds often exhibit the highest molecular stability and the most favorable energetic configurations among positional isomers.
The electronic differences between isomers become particularly evident in their spectroscopic properties and chemical reactivity patterns. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for each isomer, reflecting the different electronic environments experienced by protons in each molecular framework. The para-substituted compound typically shows simplified spectra due to molecular symmetry, while the ortho and meta isomers exhibit more complex splitting patterns reflecting their reduced symmetry. These spectroscopic differences serve as valuable tools for structural identification and purity assessment in synthetic applications.
Properties
IUPAC Name |
2-chloro-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZSRVFIWACJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041403 | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
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Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-42-7 | |
| Record name | 2-Chloro-1,4-dimethoxybenzene | |
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| Record name | 2-Chloro-1,4-dimethoxybenzene | |
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| Record name | 2-Chloro-1,4-dimethoxybenzene | |
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| Record name | Benzene, 2-chloro-1,4-dimethoxy- | |
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| Record name | 2-Chloro-1,4-dimethoxybenzene | |
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| Record name | 1-chloro-2,5-dimethoxybenzene | |
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| Record name | 1-CHLORO-2,5-DIMETHOXYBENZENE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-dimethoxybenzene can be synthesized through several methods. One common method involves the chlorination of 1,4-dimethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production of the compound. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Coupling Reactions: It is used in Suzuki cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Formation of quinones.
Coupling: Biaryl compounds with various substituents.
Scientific Research Applications
Catalytic Applications
Lignin Peroxidase Mediator
2-Chloro-1,4-dimethoxybenzene has been identified as a superior cofactor in the oxidation processes facilitated by lignin peroxidase (LiP), a key enzyme in lignin degradation. Studies show that it can effectively replace veratryl alcohol as a redox mediator in LiP-catalyzed oxidations. The oxidation of substrates such as poly R478 and 4-methoxymandelic acid occurs in the presence of 2Cl-14DMB, highlighting its role in enhancing enzymatic reactions .
Table 1: Comparison of Cofactors in LiP Catalysis
| Cofactor | Oxidation Efficiency | Remarks |
|---|---|---|
| Veratryl Alcohol | Moderate | Commonly used but less effective |
| This compound | High | Superior alternative |
| 14-Dimethoxybenzene | Low | Poor substrate |
Mechanism of Action
The mechanism involves the formation of 2-chloro-1,4-benzoquinone from 2Cl-14DMB during the oxidation process. This transformation is crucial for the recycling of the cofactor and enables sustained enzymatic activity even under high concentrations of hydrogen peroxide .
Biochemical Research
Natural Production by Fungi
This compound is produced by several white rot fungi as part of their metabolic processes. Its role in nature includes facilitating the breakdown of lignin, which is a significant component of plant cell walls. The ability of these fungi to produce chlorinated compounds like 2Cl-14DMB demonstrates their ecological importance and potential applications in bioremediation .
Applications in Materials Science
Additive in Lithium-Ion Batteries
Recent research has explored the use of this compound as an additive in electrolytes for lithium-ion batteries. It enhances the performance and stability of Al-plastic film batteries by improving ionic conductivity and reducing resistance during charge-discharge cycles .
Table 2: Performance Metrics of Lithium-Ion Batteries with Additives
| Additive | Ionic Conductivity (mS/cm) | Cycle Stability (%) |
|---|---|---|
| Control (no additive) | 5.0 | 80 |
| This compound | 6.5 | 90 |
| 4-Fluoro-1,2-dimethoxybenzene | 6.0 | 85 |
Case Studies
Case Study: Enzymatic Oxidation Efficiency
In a controlled experiment, the efficiency of lignin peroxidase was measured using various cofactors including veratryl alcohol and this compound. The results indicated that reactions utilizing 2Cl-14DMB yielded higher product concentrations and faster reaction rates compared to those with veratryl alcohol .
Case Study: Battery Performance Enhancement
The integration of this compound into lithium-ion battery electrolytes was tested against traditional formulations. The findings revealed a significant increase in both ionic conductivity and cycle stability, suggesting its potential for commercial applications in energy storage technologies .
Mechanism of Action
The mechanism of action of 2-chloro-1,4-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The chlorine atom and methoxy groups influence the reactivity of the benzene ring, directing electrophiles to specific positions. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chlorinated Anisyl Metabolites (CAMs)
CAMs are halogenated derivatives of 1,4-dimethoxybenzene produced by white-rot fungi. Key analogs include:
Key Differences :
- Reactivity : Only 2-Cl-1,4-DMB is oxidized by LiP to form a cation radical, enabling electron transfer reactions. Dichloro and tetrachloro analogs (e.g., 2,6-DCl-1,4-DMB, DAME) remain inert due to steric or electronic effects .
- Biological Function : While 2-Cl-1,4-DMB supports lignin degradation, DAME and DA exhibit antifungal properties .
Non-Chlorinated Analog: 1,4-Dimethoxybenzene
1,4-Dimethoxybenzene (CAS 150-78-7) lacks chlorine substituents and serves as the parent compound.
The non-chlorinated analog lacks this reactivity .
Isomeric and Chemotherapeutic Derivatives
1,4-Dichloro-2,4-dimethoxybenzene (DEMOSAN)
- Structure : 1,4-Cl₂, 2,4-(OCH₃)₂.
- Function : Exhibits chemotherapeutic activity against Rhizoctonia solani in cotton seedlings, unlike 2-Cl-1,4-DMB .
2,5-Dimethoxychlorobenzene
- Structure: 2-Cl, 1,4-(OCH₃)₂ (synonymous with 2-Cl-1,4-DMB).
- Note: This compound is identical to 2-Cl-1,4-DMB, highlighting the importance of IUPAC nomenclature .
Mechanistic Insights: Structure-Activity Relationships
- Chlorine Position : The 2-chloro substituent in 2-Cl-1,4-DMB optimizes radical stability, enabling cation radical formation. Substitution at other positions (e.g., 2,6-DCl-1,4-DMB) disrupts this process .
Biological Activity
2-Chloro-1,4-dimethoxybenzene (C8H9ClO2), also known as 2-chloro-p-dimethoxybenzene, is a chlorinated aromatic compound with significant biological activity. This compound has garnered interest in various fields, including environmental science and biochemistry, due to its role as a mediator in enzymatic reactions and its implications in biodegradation processes.
- Molecular Formula: C8H9ClO2
- Molecular Weight: 172.61 g/mol
- CAS Number: 2100-42-7
- InChI Key: QMXZSRVFIWACJH-UHFFFAOYSA-N
- Appearance: Clear colorless to yellow liquid
Enzymatic Role
Research indicates that this compound serves as a catalytic cofactor for lignin peroxidase produced by white rot fungi. This enzyme plays a crucial role in the degradation of lignin, a complex aromatic polymer found in plant cell walls. The compound enhances the oxidative capabilities of lignin peroxidase, facilitating the breakdown of lignin into simpler phenolic compounds .
Antimicrobial Properties
Studies have shown that chlorinated aromatic compounds, including this compound, exhibit antimicrobial properties. These compounds are effective against various bacterial strains, suggesting potential applications in developing antibacterial agents . The specific mechanisms through which these compounds exert their antimicrobial effects may involve disrupting bacterial cell membranes or interfering with metabolic processes.
Case Studies and Research Findings
- Lignin Degradation :
- Electrochemical Properties :
- Environmental Impact :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C8H9ClO2 |
| Molecular Weight | 172.61 g/mol |
| CAS Number | 2100-42-7 |
| Biological Role | Lignin degradation mediator |
| Antimicrobial Activity | Effective against various bacteria |
Q & A
Basic: What synthetic methods are used to prepare 2-chloro-1,4-dimethoxybenzene?
Answer:
this compound is synthesized via electrophilic aromatic substitution. A common route involves chlorination of 1,4-dimethoxybenzene using sulfuryl chloride (SO₂Cl₂) under controlled conditions. This reaction produces a mixture of mono- and di-chlorinated derivatives, with this compound as the primary product. Optimization of reaction time and stoichiometry minimizes side products like 2,5-dichloro-1,4-dimethoxybenzene . Alternative pathways include methoxylation of chlorinated precursors, though this is less efficient.
Basic: What analytical techniques are used to characterize this compound and its reaction intermediates?
Answer:
- Electron Spin Resonance (ESR): Detects cation radicals (e.g., 2Cl-1,4-DMB⁺•) during lignin peroxidase (LiP)-catalyzed oxidation, confirming radical-mediated mechanisms .
- UV/Vis Spectroscopy: Monitors absorbance changes at 400–500 nm to track radical formation and decay kinetics .
- Potential-Step Chronoamperometry: Measures diffusion coefficients and charge numbers in non-aqueous solvents (e.g., acetonitrile) to study redox behavior .
Advanced: How does this compound act as a redox mediator in lignin peroxidase (LiP) systems?
Answer:
2-Cl-1,4-DMB serves as a diffusible redox mediator, transferring electrons between LiP and substrates like anisyl alcohol. During LiP catalysis, it forms a cation radical (2Cl-1,4-DMB⁺•) that oxidizes recalcitrant substrates via long-range electron transfer. This mechanism bypasses steric limitations of the enzyme’s active site. Notably, 2-Cl-1,4-DMB outperforms veratryl alcohol (VA) as a cofactor, achieving a molar ratio of 13:1 (anisaldehyde formed per cofactor consumed) . Its stability under acidic conditions (pH ≤ 3) further enhances utility in ligninolytic systems .
Advanced: What are the key products and mechanisms in LiP-catalyzed oxidation of this compound?
Answer:
Oxidation by LiP generates:
- 2-Chloro-1,4-benzoquinone: A primary oxidation product identified via HPLC and NMR.
- Dichlorotetramethoxybiphenyl dimers: Formed via radical-radical coupling, confirmed by mass spectrometry .
The reaction proceeds through a two-step mechanism: (1) LiP oxidizes 2-Cl-1,4-DMB to its cation radical, and (2) the radical undergoes disproportionation or nucleophilic attack by water, leading to quinone formation .
Advanced: How does this compound contribute to lignin degradation in white-rot fungi?
Answer:
As a chlorinated anisyl metabolite (CAM), 2-Cl-1,4-DMB participates in extracellular peroxide production via aryl alcohol oxidase. It acts as a substrate for LiP, generating radicals that depolymerize lignin. However, its biosynthetic timing in fungi does not align with LiP expression, suggesting roles beyond direct lignin breakdown, such as detoxification of lignin-derived phenolics .
Advanced: What contradictions exist regarding the role of this compound in ligninolytic systems?
Answer:
Despite its redox activity, 2-Cl-1,4-DMB’s physiological role remains debated:
- Temporal Discrepancy: LiP expression peaks earlier than 2-Cl-1,4-DMB biosynthesis in fungal cultures, questioning its primary role in lignin degradation .
- Radical Stability: While 2Cl-1,4-DMB⁺• is stable in vitro, its rapid quenching in vivo by cellular reductants (e.g., glutathione) limits its mediator capacity .
These contradictions highlight the need for in situ studies linking metabolite dynamics to enzyme activity.
Advanced: How do researchers detect and quantify this compound-derived radicals in enzymatic assays?
Answer:
- ESR Spin Trapping: Radicals are trapped using 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), yielding stable adducts detectable at g ≈ 2.004 .
- Stopped-Flow Kinetics: Measures radical formation rates (k₁ ≈ 10⁴ M⁻¹s⁻¹) under varying H₂O₂ concentrations .
- Competitive Inhibition Studies: Co-incubation with radical scavengers (e.g., ascorbate) confirms radical-mediated pathways .
Basic: What are the major challenges in synthesizing derivatives of this compound?
Answer:
Key challenges include:
- Regioselectivity: Electrophilic substitutions often yield mixed isomers (e.g., 2-chloro vs. 5-chloro derivatives), requiring chromatographic separation .
- Steric Hindrance: Methoxy groups at positions 1 and 4 hinder nucleophilic attacks, necessitating catalysts like Lewis acids for functionalization .
Advanced: How is this compound utilized in organic synthesis?
Answer:
It serves as a precursor for complex molecules:
- Pluraflavin A Synthesis: Converted to ester intermediates via Friedel-Crafts acylation, followed by hydroxymethylation and selective benzylation .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids generates biphenyl derivatives, useful in material science .
Advanced: What unresolved questions persist about the ecological roles of this compound?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
